molecular formula C14H19BrO B7871578 Cycloheptyl (4-bromophenyl)methanol

Cycloheptyl (4-bromophenyl)methanol

Cat. No.: B7871578
M. Wt: 283.20 g/mol
InChI Key: CQFVVRIVEYJWEC-UHFFFAOYSA-N
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Description

Cycloheptyl (4-bromophenyl)methanol is an organic compound with the molecular formula C14H19BrO It features a cycloheptyl group attached to a methanol moiety, which is further substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptyl (4-bromophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Cycloheptyl (4-bromophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to the corresponding alcohols or alkanes.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products:

    Oxidation: Cycloheptanone derivatives or carboxylic acids.

    Reduction: this compound derivatives with reduced functional groups.

    Substitution: Various substituted phenylmethanol derivatives.

Scientific Research Applications

Cycloheptyl (4-bromophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of Cycloheptyl (4-bromophenyl)methanol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cycloheptyl group may influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: Cycloheptyl (4-bromophenyl)methanol is unique due to the combination of the cycloheptyl and 4-bromophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(4-bromophenyl)-cycloheptylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO/c15-13-9-7-12(8-10-13)14(16)11-5-3-1-2-4-6-11/h7-11,14,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFVVRIVEYJWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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